molecular formula C23H21N3O2S2 B2744672 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 686770-14-9

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2744672
CAS No.: 686770-14-9
M. Wt: 435.56
InChI Key: ANWAMTYWPVMWHX-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative featuring a 3-phenyl substituent and a thioether-linked 3,4-dihydroquinoline moiety. Its molecular framework combines a bicyclic thieno-pyrimidinone core with a dihydroquinoline group, which may confer unique electronic and steric properties. The compound’s synthesis likely involves reactions between enaminones and tailored reagents, as seen in analogous thieno-fused systems .

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c27-20(25-13-6-8-16-7-4-5-11-19(16)25)15-30-23-24-18-12-14-29-21(18)22(28)26(23)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWAMTYWPVMWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with potential pharmacological properties. Its structure suggests interactions with various biological systems, making it a candidate for further study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2S2C_{20}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 410.51 g/mol. Its structural components include:

  • Dihydroquinoline moiety : Known for its diverse biological activities.
  • Thieno[3,2-d]pyrimidinone core : Associated with various pharmacological effects.

Anticancer Properties

Research has indicated that compounds similar to this structure exhibit significant anticancer activities. For instance, tetrahydroquinoline derivatives have shown low micromolar inhibition across various cancer cell lines. Notably, specific modifications in the aryl groups significantly impact their effectiveness against different cancer types:

CompoundCell LineActivity (%)
3bH46030.7
3cMCF725.4
3eDU14532.5

These results suggest that modifications in the compound's structure can enhance its antiproliferative effects, making it a promising candidate for cancer therapy .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, compounds containing the 3,4-dihydroquinoline structure have been linked to the inhibition of p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression . This suggests that our compound may exert cytotoxic effects against certain cancer cell lines through similar pathways.

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of the compound showed varying degrees of cytotoxicity against breast and prostate cancer cell lines. The presence of specific functional groups was correlated with enhanced activity.
  • In Vivo Studies : Animal models treated with related compounds exhibited significant tumor regression compared to control groups, indicating potential therapeutic benefits in clinical settings.

Pharmacokinetics and Drug-Likeness

The compound adheres to Lipinski's Rule of Five, indicating favorable drug-like properties:

  • Molecular Weight : < 500 g/mol
  • LogP (XlogP) : 3.9
  • Hydrogen Bond Acceptors : 6
  • Hydrogen Bond Donors : 1

These characteristics suggest good oral bioavailability and suitable pharmacokinetic profiles for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of thieno-fused bicyclic derivatives. Key structural analogues include:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Applications Reference
2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-ethyl, 7-(4-methylphenyl), dihydroquinolinyl-thioether C₂₆H₂₅N₃O₂S₂ Lab use (exact bioactivity unspecified)
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16) Thieno[3,4-d]pyrimidin-4(3H)-one Unspecified substituents (likely minimal functionalization) Not provided Synthetic intermediate
3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one (Compound 13) Thiazolidin-4-one Chromene-linked phenylthiazolidinone Not provided Potential bioactivity (unspecified)
Phenylthieno[2,3-b]pyridin-4(7H)-one derivatives (6a–c,7a–c,8) Thieno[2,3-b]pyridin-4(7H)-one Varied phenyl and heterocyclic substituents Not provided Studied for synthetic versatility

Key Differences and Implications

  • Substituent Effects: The dihydroquinolinyl-thioether side chain in the target compound introduces bulkier, more lipophilic features compared to simpler thioalkyl or chromene-linked analogues (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : Derivatives like the ethyl-4-methylphenyl analogue share a similar scaffold but differ in regiochemistry, suggesting divergent synthetic pathways (e.g., alkylation vs. aryl substitution).

Physicochemical and Functional Comparisons

  • Molecular Weight: The target compound (exact weight unspecified) is likely heavier than simpler analogues like Compound 16 (thieno[3,4-d]pyrimidinone) due to its dihydroquinoline substituent.
  • Bioactivity Potential: While bioactivity data for the target compound is absent, structurally related phenylthieno-pyridinones have been explored for antimicrobial or kinase inhibitory activity . The dihydroquinoline moiety may confer additional π-π stacking or hydrophobic interactions in target binding.

Research Findings and Implications

  • Synthetic Feasibility: The compound’s synthesis likely follows established routes for thieno-pyrimidinones, such as enaminone cyclization or nucleophilic substitution at the thioether position .
  • Structure-Activity Relationships (SAR) : Comparative studies suggest that substituents at the 3-position (e.g., phenyl vs. ethyl) significantly influence steric hindrance and electronic effects, which could modulate receptor affinity or metabolic stability .
  • Lumping Strategy Relevance: As per , compounds with similar cores (e.g., thieno-pyrimidinones) may be grouped for computational modeling or metabolic studies, though substituent-specific effects necessitate careful validation.

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with thieno[3,2-d]pyrimidinone precursors. Critical steps include:

  • Thioether formation : Reaction of a thiol-containing intermediate with a halogenated quinoline derivative (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Closure of the thieno[3,2-d]pyrimidinone core using catalysts like ZnCl₂ or Pd/C in refluxing ethanol .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied to achieve >70% yield and >95% purity. For example, dimethylformamide (DMF) enhances nucleophilic substitution efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the quinoline moiety (δ 7.2–8.1 ppm for aromatic protons) and thieno[3,2-d]pyrimidinone core (δ 2.5–3.5 ppm for dihydrothiophene protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₄H₂₂N₃O₂S₂⁺ requires m/z 448.1154) .
  • Infrared spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S stretch) confirm functional groups .

Q. How can preliminary biological activity be assessed?

  • In vitro assays : Screen against enzyme targets (e.g., kinases, DHFR) using fluorescence-based or colorimetric assays (e.g., IC₅₀ determination) .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to reference drugs like methotrexate .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction yields across studies?

Discrepancies in yields (e.g., 50–87% for similar thienopyrimidines) may arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve intermediate stability vs. protic solvents (ethanol) .
  • Purification methods : Column chromatography with gradient elution (hexane/ethyl acetate) vs. recrystallization impacts purity .
  • Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature × catalyst interaction) .

Q. How does structural modification (e.g., substituent variation) influence bioactivity?

  • Quinoline vs. piperidine substitution : Replacing the 3,4-dihydroquinoline group with piperidine reduces logP (hydrophobicity) but may decrease kinase inhibition potency .
  • Phenyl vs. dimethoxyphenyl groups : Electron-donating groups (e.g., -OCH₃) enhance π-π stacking with enzyme active sites, improving IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for DHFR inhibition) .

Q. What advanced techniques elucidate the compound’s 3D conformation and binding mode?

  • X-ray crystallography : Resolve crystal structures to identify key interactions (e.g., hydrogen bonding with Serine-59 in DHFR) .
  • Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme pockets (e.g., PARP-1) with RMSD <2.0 Å validation .
  • Dynamic simulations : MD simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .

Q. How to address discrepancies in biological activity across cell lines?

  • Mechanistic profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines to identify pathway-specific effects (e.g., apoptosis vs. autophagy) .
  • Metabolomic analysis : LC-MS/MS quantifies changes in key metabolites (e.g., ATP, NAD⁺) to link activity to energy pathway disruption .

Methodological Tables

Q. Table 1. Comparative Reaction Yields Under Different Conditions

SolventCatalystTemp (°C)Yield (%)Purity (%)Reference
DMFK₂CO₃807598
EthanolZnCl₂Reflux6892
DMSONone1005285

Q. Table 2. Biological Activity of Structural Analogs

SubstituentTarget EnzymeIC₅₀ (μM)Cell Line EC₅₀ (μM)Reference
3,4-DimethoxyphenylDHFR0.51.2 (HeLa)
4-NitrophenylPARP-11.83.4 (MCF-7)
3,5-DimethylphenylKinase X2.35.1 (A549)

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